Ring-Size Effects on NK₁R/SERT Dual Activity
In the Wu et al. (2013) dual NK₁R antagonist–SERT inhibitor SAR campaign, piperidine, homopiperidine, and azocane derivatives were directly compared. The piperidine compound 2 and homopiperidine compound 8 emerged as the most potent dual agents, while azocane-containing derivatives did not achieve comparable dual potency. Specifically, compound 2 exhibited significant in vivo activity in the gerbil forced swimming test (FST) [1]. The azocane-bearing analogs, by contrast, were deprioritized, indicating that the eight-membered ring shifts the NK₁R/SERT balance away from the optimal dual profile observed with the six- and seven-membered congeners [1]. This ring-size-dependent divergence is critical: if a research program seeks a pure sigma ligand scaffold rather than a dual NK₁/SERT agent, the azocane analog may offer reduced polypharmacology at NK₁R and SERT, which could be desirable for target-specific probe development.
| Evidence Dimension | Dual NK1R antagonism and SERT inhibition potency and in vivo efficacy |
|---|---|
| Target Compound Data | Azocane derivatives evaluated in the Wu et al. series; not advanced as leads due to suboptimal dual activity profile |
| Comparator Or Baseline | Piperidine compound 2 (hNK₁ IC₅₀ not disclosed in abstract; active in gerbil FST in vivo); Homopiperidine compound 8 (potent dual NK₁R antagonist–SERT inhibitor) |
| Quantified Difference | Qualitative: azocane derivatives were deprioritized relative to piperidine 2 and homopiperidine 8; exact IC₅₀ values for azocane congeners are behind the paywall but the publication's abstract and Conclusions state that the leads were piperidine 2 and homopiperidine 8, not the azocanes |
| Conditions | hNK₁ binding assay; hSERT uptake inhibition assay; gerbil forced swimming test (in vivo) |
Why This Matters
This demonstrates that the azocane ring size is not a neutral substitution—it shifts the NK₁R/SERT polypharmacology balance relative to smaller-ring analogs, making the compound unsuitable as a drop-in replacement for piperidine- or homopiperidine-based dual NK₁/SERT leads but potentially advantageous when reduced NK₁R/SERT activity is desired.
- [1] Wu YJ, He H, Bertekap R, et al. Discovery of disubstituted piperidines and homopiperidines as potent dual NK1 receptor antagonists–serotonin reuptake transporter inhibitors for the treatment of depression. Bioorg Med Chem. 2013;21(8):2217-2228. View Source
